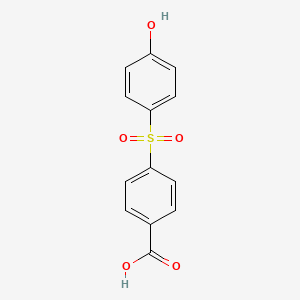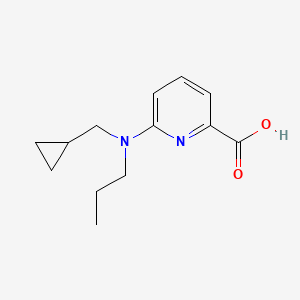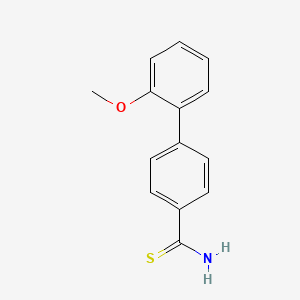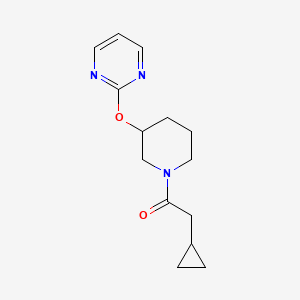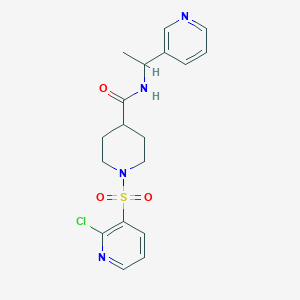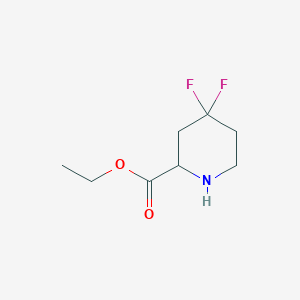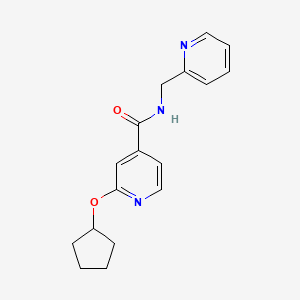
2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Isonicotinamides, such as 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide, have been explored for their unique chemical properties that facilitate innovative synthesis pathways. For example, isonicotinamides with specific substituents can undergo cyclisation induced by an electrophile, resulting in spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. This process highlights the compound's role in the synthesis of complex molecular structures, which is fundamental in medicinal chemistry and materials science (Brice & Clayden, 2009).
Pharmaceutical Co-crystals Formation
The formation of pharmaceutical co-crystals involving isonicotinamide demonstrates its potential in improving drug properties. Isonicotinamide has been used as a co-crystal former with various pharmaceutical molecules, which is crucial for enhancing the solubility, stability, and bioavailability of drugs. Such co-crystals contribute to the development of more effective and efficient pharmaceutical formulations, which is a significant area of research in drug development (Báthori et al., 2011).
Crystal Engineering and Co-crystal Design
The compound's ability to participate in crystal engineering and the design of pharmaceutical co-crystals is notable. It acts as a building block in the assembly of molecular architectures through specific interactions such as hydrogen bonding. This application is vital in the field of crystallography and materials science, where the design of molecular structures with desired physical and chemical properties is essential (Reddy et al., 2006).
Antimicrobial and Anticancer Research
In antimicrobial and anticancer research, derivatives of isonicotinamide have been synthesized and evaluated for their biological activities. These studies contribute to the discovery of new therapeutic agents, highlighting the compound's role in the development of novel treatments for various diseases. The exploration of its derivatives in inhibiting the growth of cancer cells and bacteria underscores its potential in medicinal chemistry and pharmacology (Mishra et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
2-cyclopentyloxy-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-12-14-5-3-4-9-18-14)13-8-10-19-16(11-13)22-15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPKLXIYDENCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)
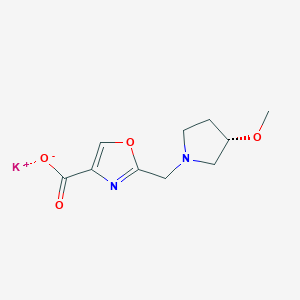
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)
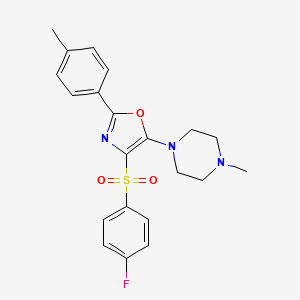
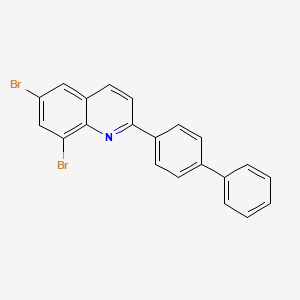
![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
